N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide
Description
N-(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core linked to a 2-nitro-4-(trifluoromethyl)aniline moiety via an ethylamino spacer. This structure combines electron-withdrawing groups (nitro, trifluoromethyl) with a sulfonamide pharmacophore, which is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)13-6-7-14(15(10-13)22(23)24)20-8-9-21-27(25,26)11-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSTMUBXYMLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387849 | |
| Record name | STK150321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4417-93-0 | |
| Record name | STK150321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This intermediate is then reacted with ethylene diamine to form the desired amine derivative. The final step involves the sulfonation of the amine derivative using methanesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can participate in reduction reactions, often leading to the formation of difluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various amine derivatives, difluoromethyl compounds, and substituted sulfonamides .
Scientific Research Applications
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro and trifluoromethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with aryl and heteroaryl substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Structural Variations and Bioactivity: The target compound shares the 2-nitro-4-(trifluoromethyl)aniline group with the isoxazole-thio-pyridinecarboxamide analog in , which is implicated in anticancer and antiviral activity . However, replacing the pyridinecarboxamide with phenylmethanesulfonamide may alter target selectivity or pharmacokinetics.
Synthesis and Purity :
- Sulfonamide derivatives in were synthesized with yields >90% and purity ≥96% using triethylamine/pyridine catalysts and sulfonyl chloride reagents . The target compound likely follows similar protocols but may require optimization for nitro group stability.
However, they may also increase metabolic instability compared to chloro or cyano substituents (see Compound 9 vs. 8 in ) . Trifluoromethyl groups improve metabolic resistance and bioavailability, a feature shared across all compared compounds .
Therapeutic vs. Agrochemical Applications :
- While compounds target human diseases, analogs (e.g., tolylfluanid derivatives) are used as pesticides, highlighting the versatility of sulfonamide scaffolds . The target compound’s nitro and trifluoromethyl groups may position it closer to therapeutic applications.
Biological Activity
N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-1-phenylmethanesulfonamide, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H13ClF3N3O4S
- Molecular Weight: 423.79 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClF3N3O4S |
| Molecular Weight | 423.79 g/mol |
| CAS Number | 1357626-53-9 |
| SMILES | ClC1=CC=C(C=C1)C(C(=O)N)N(C(=O)N)C(=O)S(C)(=O)N(C)(=O)C(=O)O |
The compound exhibits its biological effects primarily through the modulation of various biochemical pathways. It has been shown to interact with specific receptors and enzymes that play critical roles in cellular signaling and metabolic processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of certain proteases, which are enzymes that regulate various physiological processes such as blood coagulation and inflammation.
- Receptor Modulation: It has been identified as a ligand for specific receptors involved in pain perception and inflammatory responses.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating conditions such as:
- Chronic Pain: Its ability to modulate pain pathways suggests a role in the management of chronic pain syndromes.
- Inflammatory Disorders: The compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Pain Modulation:
- Inflammation Reduction:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
